N,3-dimethylbenzamide

Overview

Description

N,3-dimethylbenzamide is a compound that is commonly used in insect repellants . It is believed to work as such because mosquitoes intensely dislike its smell . It is also an effective solvent and may dissolve plastics, rayon, spandex, other synthetic fabrics, and painted or varnished surfaces .

Synthesis Analysis

N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is the most widely used insect repellent and is shown to serve this role . The synthesis of this compound involves the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .

Molecular Structure Analysis

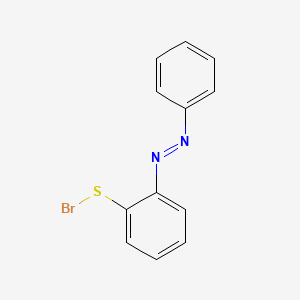

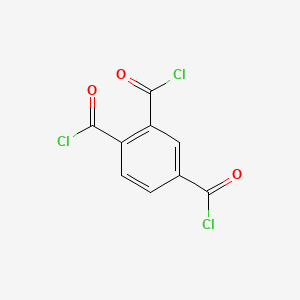

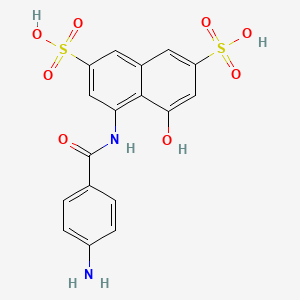

The molecular formula of this compound is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 237.7±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 97.6±24.3 °C .

Scientific Research Applications

Metabolic Processes

Microsomal Demethylation : N,N-Dimethylbenzamides, such as N,3-dimethylbenzamide, undergo metabolic processes in rat liver microsomes. This results in the formation of N-methylbenzamides and formaldehyde. The intermediate compound, N-hydroxymethyl-N-methylbenzamide, is formed during this process (Constantino, Rosa, & Iley, 1992).

In Vitro Metabolism : The metabolism of N-picolyl-3,5-dimethylbenzamides, a variant of this compound, has been studied 'in vitro'. Techniques like TLC and HPLC were used to identify the metabolites formed (Caputo, Viola, Grosa, Rocco, & Biglino, 1986).

Chemical Synthesis and Reactions

Synthesis Techniques : There are methods for synthesizing 3,5-Dimethylbenzamide, a related compound, which involve oxidizing mesitylene with dilute nitric acid, followed by chloridizing and reacting with freezing ammonia (Zheng Su, 2003).

- spectroscopy. This includes examining the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, providing insights into their molecular behavior and interactions (Jackman, Kavanagh, & Haddon, 1969).

- Oxidation Studies : The oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides has been explored. This process is consistent with a mechanism involving hydrogen atom abstraction from the substrate (Iley, Constantino, Norberto, & Rosa, 1990).

Synthesis and Utility in Organic Chemistry

- Chemical Synthesis Utility : N,N-Dimethylbenzamide and related compounds are used in reactions with vicinal cis-diols to create cyclic acetals. These acetals serve as temporary protecting groups in organic synthesis, illustrating the versatility of this compound derivatives (Hanessian & Moralioglu, 1972).

Hydration and Molecular Structure Studies

- Hydration Studies : The structure of hydrated N,N-dimethylbenzamide has been analyzed using infrared absorption spectra. This study highlights the molecular interactions and structure of N,N-dimethylbenzamide in various hydration states (Kobayashi & Matsushita, 1990).

Synthesis and Modification

- Synthesis of Derivatives : Research includes the synthesis of specific derivatives like 2-Amino-5-chloro-N,3-dimethylbenzamide, showing the potential for creating a variety of compounds starting from this compound (Zhang Zho, 2014).

Mechanism of Action

Target of Action

N,3-Dimethylbenzamide primarily targets olfactory receptors in insects . It activates the olfactory receptor neurons in the sensilla of insects, particularly at high concentrations . At least three DEET-sensitive receptors have been functionally deciphered .

Mode of Action

This compound interacts with its targets by acting as a stimulus that triggers avoidance behaviors in insects . It also functions as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects . This compound has a blocking effect on the neuronal responses of insects to specific human odors and shows an inhibitory effect on the function of odorant receptors in responding to certain human odors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to olfaction in insects . The compound interferes with the normal functioning of olfactory receptors, disrupting the insects’ ability to recognize host odors . This leads to avoidance behaviors and reduces the likelihood of the insect approaching the host.

Pharmacokinetics

It is known that skin penetration and biodistribution in both humans and animals are rapid and extensive . Metabolism and elimination appear to be complete . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The primary result of this compound’s action is the repellency it provides against a wide range of insects . By interfering with the insects’ olfactory receptors, it triggers avoidance behaviors and disrupts their ability to recognize host odors . This makes it an effective insect repellent.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the type of formulation, application pattern, physical activity of the user, and the environment can all affect the compound’s protection efficacy

Safety and Hazards

N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Biochemical Analysis

Biochemical Properties

N,3-dimethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of heat shock protein 90 (HSP90), a protein that plays a crucial role in cellular processes . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It has been found to inhibit necroptosis, a form of programmed cell death . Additionally, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to promote the degradation of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing oxidative damage in cells .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. It may interact with transporters or binding proteins, and may influence its localization or accumulation

properties

IUPAC Name |

N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSODUAHKWBHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359491 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74786-81-5 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-amino-5-chloro-N,3-dimethylbenzamide in agricultural chemistry?

A: 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of chlorantraniliprole [, , , , ]. Chlorantraniliprole is a novel insecticide known for its effectiveness against various pests.

Q2: Can you describe a method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Several methods have been reported for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. One approach starts with 2-nitro-3-methylbenzoic acid, which undergoes FeO(OH)/C-catalyzed reduction with hydrazine hydrate, followed by cyclization with phosgene. Subsequent methylamination and chlorination steps yield the desired product [, ].

Q3: Are there alternative synthesis routes for 2-amino-5-chloro-N,3-dimethylbenzamide that avoid using phosgene?

A: Yes, researchers have explored alternative routes to synthesize 2-amino-5-chloro-N,3-dimethylbenzamide using thionyl chloride as a substitute for phosgene and its derivatives []. This approach aims to improve the safety and environmental friendliness of the synthesis process.

Q4: Has electrochemical synthesis been explored as a method for producing derivatives of N,3-dimethylbenzamide?

A: Yes, research demonstrates the successful electrochemical synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide from 2-amino-N,3-dimethylbenzamide [, ]. This method utilizes a single-chamber electrolytic cell with platinum electrodes and dilute sulfuric acid as the supporting electrolyte.

Q5: What is known about the crystal structure of this compound?

A: In the crystal structure of this compound, the mean plane of the amide group and the benzene ring exhibit a dihedral angle of 33.93 (7)° []. The molecule also displays an intramolecular N—H⋯O hydrogen bond.

Q6: How are individual molecules of this compound arranged within the crystal lattice?

A: Within the crystal lattice, this compound molecules are linked together by N—H⋯N and N—H⋯O hydrogen bonds, forming double-stranded chains that run parallel to the b axis [].

Q7: Is there any research indicating a potential link between this compound derivatives and cellular processes like autophagy?

A: Yes, research suggests that 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) inhibits heat shock protein 90 (HSP90) and indirectly influences chaperone-mediated autophagy (CMA) []. This inhibition of HSP90 by CDDO was also found to block necroptosis.

Q8: How does the compound CDDO impact ferroptosis, and what is the role of CMA in this process?

A: Studies show that CDDO can inhibit ferroptosis []. The activation of ferroptosis by erastin increases lysosome-associated membrane protein 2a levels, which promotes CMA. This, in turn, leads to the degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. Inhibiting CMA stabilizes GPX4 and reduces ferroptosis.

Q9: What is the significance of studying the interplay between apoptosis, ferroptosis, and ER stress?

A: Research investigating the interplay between apoptosis, ferroptosis, and ER stress aims to understand the complex mechanisms of cell death and survival []. This knowledge is crucial for developing targeted therapies for diseases like cancer.

Q10: Have there been any reported cases of adverse health effects related to occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Yes, there have been case reports documenting severe liver injury in individuals following occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide []. This highlights the importance of workplace safety measures and exposure monitoring during the handling and production of this chemical.

Q11: Can you elaborate on the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide?

A: 2-amino-5-cyano-N,3-dimethylbenzamide can be synthesized by reacting esters or diesters of 2-amino-5-cyano-3-methylbenzoic acid with methylamine []. This process offers another example of how researchers are exploring various synthetic routes for this class of compounds.

Q12: What factors influence the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis?

A: Studies have shown that factors like the concentration of methylamine, reaction temperature, choice of solvent, and the use of different pyridine derivatives can impact the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis [].

Q13: How is chlorantraniliprole synthesized using 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Chlorantraniliprole can be synthesized by reacting 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid []. This reaction is typically carried out at low temperatures (-5 to 0°C) using methanesulfonyl chloride.

Q14: Is there a one-pot synthesis method for chlorantraniliprole?

A: Yes, a one-pot synthesis method for chlorantraniliprole has been developed []. This method involves reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide, which is prepared separately.

Q15: How is the structure of chlorantraniliprole confirmed?

A: The structure of chlorantraniliprole, synthesized through various methods, is typically confirmed using analytical techniques like 1H NMR spectroscopy []. This method helps to verify the identity and purity of the synthesized product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.